![molecular formula C11H20N2O4 B8244587 (3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8244587.png)
(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate
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Overview
Description
(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an azaniumyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate typically involves the protection of the piperidine nitrogen with a Boc group. The process begins with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, facilitated by reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the area of neuroactive drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with various enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate: Unique due to its specific protecting group and piperidine structure.
N-Boc-piperidine: Similar in structure but lacks the carboxylate group.
N-Boc-azetidine: Contains a smaller ring structure compared to piperidine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile chemical modifications and applications in various fields. Its specific structure provides distinct reactivity and interaction profiles compared to other similar compounds.
Properties
IUPAC Name |
(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGMOYBKKZJES-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862372-92-7 |
Source
|
Record name | 1-(1,1-Dimethylethyl) (3S)-3-amino-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862372-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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